

# L-368,899 hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-368,899 hydrochloride

Cat. No.: B10768364

Get Quote

# L-368,899 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**L-368,899 hydrochloride** is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Its ability to competitively block the actions of oxytocin has made it a valuable tool in pharmacological research, particularly in studies related to uterine contractility, social behavior, and other oxytocin-mediated physiological processes. This document provides an in-depth technical overview of the chemical structure, properties, mechanism of action, and key experimental methodologies associated with **L-368,899 hydrochloride**.

## **Chemical Structure and Properties**

**L-368,899 hydrochloride** is a complex small molecule with the systematic IUPAC name (2S)-2-amino-N-((1S,2S)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride.[1] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                                    | Reference(s) |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | (2S)-2-amino-N-((1S,2S)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamidehydrochloride | [1]          |
| CAS Number        | 160312-62-9                                                                                                                                              | [1]          |
| Molecular Formula | C26H43CIN4O5S2                                                                                                                                           | [1]          |
| Molecular Weight  | 591.22 g/mol                                                                                                                                             |              |
| SMILES String     | O=C(INVALID-LINKCCS(C)<br>(=O)=O)N[C@H]1C[C@H]2CC<br>[C@@]1(C2(C)C)CS(N3CCN(<br>C4=C(C)C=CC=C4)CC3)<br>(=O)=O.Cl                                         |              |
| Physical Form     | Solid                                                                                                                                                    |              |
| Purity            | ≥98%                                                                                                                                                     |              |
| Solubility        | Soluble in DMSO and water                                                                                                                                |              |

# Mechanism of Action: Oxytocin Receptor Antagonism

**L-368,899 hydrochloride** functions as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon binding of the endogenous ligand, oxytocin, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca<sup>2+</sup>) into the cytoplasm. The elevated intracellular Ca<sup>2+</sup> concentration, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately results in smooth muscle contraction, such as in the uterus.



L-368,899, by binding to the OTR, prevents oxytocin from initiating this signaling cascade, thereby inhibiting its physiological effects.



Click to download full resolution via product page

Caption: Oxytocin Receptor Signaling and L-368,899 Inhibition.

# **Pharmacological Properties**

The pharmacological profile of **L-368,899 hydrochloride** has been characterized through various in vitro and in vivo studies.

## In Vitro Binding Affinity and Potency



| Parameter                                                  | Species/Tissue      | Value  | Reference(s) |
|------------------------------------------------------------|---------------------|--------|--------------|
| IC <sub>50</sub> (Oxytocin<br>Receptor)                    | Human Uterus        | 26 nM  |              |
| IC <sub>50</sub> (Oxytocin<br>Receptor)                    | Rat Uterus          | 8.9 nM |              |
| pA <sub>2</sub> (Oxytocin-induced contraction)             | Isolated Rat Uterus | 8.9    | -            |
| IC <sub>50</sub> (Vasopressin V <sub>1a</sub><br>Receptor) | Not Specified       | 370 nM | -            |
| IC <sub>50</sub> (Vasopressin V <sub>2</sub><br>Receptor)  | Not Specified       | 570 nM | -            |

**In Vivo Efficacy** 

| Parameter                                              | Species | Route              | Value      | Reference(s) |
|--------------------------------------------------------|---------|--------------------|------------|--------------|
| ED <sub>50</sub> (Oxytocin-<br>induced<br>contraction) | Rat     | Intravenous (i.v.) | 0.35 mg/kg |              |

# Experimental Protocols Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol outlines the general procedure for determining the binding affinity of **L-368,899 hydrochloride** to the oxytocin receptor using a competitive radioligand binding assay.





Click to download full resolution via product page

Caption: Workflow for Radioligand Binding Assay.



#### Methodology:

- Tissue Preparation: Uterine myometrial tissue from a suitable species (e.g., rat or human) is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are resuspended in a fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
- Assay Setup: The assay is typically performed in microtiter plates. To each well, the following are added in order:
  - Assay buffer
  - A fixed concentration of a radiolabeled oxytocin receptor agonist (e.g., [3H]oxytocin).
  - Increasing concentrations of L-368,899 hydrochloride (the competitor). For determining total binding, buffer is added instead of the competitor. For non-specific binding, a high concentration of unlabeled oxytocin is added.
  - The membrane preparation.
- Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
   The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.
- Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding at each concentration of L-368,899 is determined. These data are then plotted against the logarithm of the competitor concentration to generate a competition curve. The IC<sub>50</sub> value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.



#### **In Vitro Uterine Contraction Assay**

This protocol describes the general methodology for assessing the inhibitory effect of **L-368,899 hydrochloride** on oxytocin-induced uterine contractions in an isolated organ bath system.

#### Methodology:

- Tissue Preparation: A segment of the uterus is obtained from a suitable animal model (e.g., a rat in estrus). The uterine horn is dissected and cut into longitudinal strips.
- Organ Bath Setup: The uterine strips are mounted in an organ bath containing a
  physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and
  continuously aerated with a gas mixture (e.g., 95% O<sub>2</sub> / 5% CO<sub>2</sub>). One end of the strip is
  attached to a fixed hook, and the other end is connected to an isometric force transducer to
  record contractile activity.
- Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time until regular, spontaneous contractions are observed.
- Oxytocin-Induced Contractions: A cumulative concentration-response curve to oxytocin is generated to determine the EC<sub>50</sub> (the concentration of oxytocin that produces 50% of the maximal contractile response).
- Antagonism Assay (pA<sub>2</sub> Determination): The tissue is pre-incubated with a specific concentration of L-368,899 hydrochloride for a set period. A second cumulative concentration-response curve to oxytocin is then generated in the presence of the antagonist. This process is repeated with several different concentrations of L-368,899.
- Data Analysis: The magnitude of the rightward shift in the oxytocin concentration-response curve caused by L-368,899 is used to calculate the pA<sub>2</sub> value, which is a measure of the antagonist's potency.

### **Synthesis Overview**

The synthesis of L-368,899 involves a multi-step process. A key step in the synthesis is the formation of the amide bond between the bicyclo[2.2.1]heptane core and the amino acid



derivative. A general method for this type of amide bond formation involves the use of a coupling reagent, such as a carbodiimide (e.g., EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. The reaction is typically carried out in a two-phase solvent system of water and an immiscible organic solvent.

#### Conclusion

**L-368,899 hydrochloride** is a well-characterized and highly selective oxytocin receptor antagonist. Its robust pharmacological profile and oral bioavailability have established it as a critical research tool for investigating the multifaceted roles of the oxytocin system in both central and peripheral physiological processes. The experimental protocols detailed herein provide a foundation for the continued exploration of this compound's therapeutic potential and its utility in advancing our understanding of oxytocin signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [L-368,899 hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768364#l-368-899-hydrochloride-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com